Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Allyloxy Group: The allyloxy group can be introduced through an O-alkylation reaction, where an allyl halide reacts with a hydroxyl group on the thiophene ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity . Additionally, it may interact with cellular receptors and modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(allyloxy)-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(allyloxy)-4-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C9H9ClO3S |
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Molecular Weight |
232.68 g/mol |
IUPAC Name |
methyl 4-chloro-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S/c1-3-4-13-7-6(10)5-14-8(7)9(11)12-2/h3,5H,1,4H2,2H3 |
InChI Key |
BJZBDPNDCIGWIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)OCC=C |
Origin of Product |
United States |
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